Prifinium Bromide is a quaternary ammonium compound classified as an anticholinergic agent. [] It is primarily recognized for its antispasmodic properties, particularly its action on smooth muscle tissue. [] This characteristic makes it a valuable tool in various scientific research areas, especially those involving smooth muscle function and regulation.
Prifinium bromide is synthesized from various organic precursors and is classified under the category of quaternary ammonium compounds. Its chemical structure features a pyrrolidinium ring, which contributes to its pharmacological properties. The compound can be sourced from chemical suppliers specializing in pharmaceutical-grade chemicals.
The synthesis of prifinium bromide involves several steps, primarily focusing on the formation of the pyrrolidinium ring. The typical synthetic route includes:
This method highlights the importance of controlling reaction conditions to yield high-purity products suitable for pharmaceutical applications .
Prifinium bromide has a complex molecular structure characterized by:
The three-dimensional conformation of prifinium bromide can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement and interactions with biological targets.
Prifinium bromide is involved in various chemical reactions that are essential for its application and analysis:
These reactions are crucial for understanding the compound's stability and reactivity in pharmaceutical formulations.
Prifinium bromide exerts its therapeutic effects primarily through antagonism of muscarinic acetylcholine receptors. By blocking these receptors, it reduces smooth muscle contractions in the gastrointestinal tract, leading to decreased motility and alleviation of spasms associated with gastrointestinal disorders.
The binding affinity and selectivity of prifinium bromide for different muscarinic receptor subtypes can be quantitatively assessed using radiolabeled ligands in binding assays. This data is vital for predicting the compound's efficacy and potential side effects.
Prifinium bromide exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation methods and storage conditions for pharmaceutical applications.
Prifinium bromide finds extensive use in scientific and medical fields:
Prifinium bromide (CAS 4630-95-9) emerged in the early 1970s as a synthetic quaternary ammonium antimuscarinic agent specifically designed for gastrointestinal disorders. Early pharmacological studies characterized its potent antispasmodic activity through selective blockade of muscarinic acetylcholine receptors in smooth muscle tissue. Researchers documented its efficacy in reducing colonic hypermotility in irritable bowel syndrome models, with Silber (1979) confirming its mechanism as a competitive antagonist at intestinal muscarinic receptors [2]. This receptor specificity distinguished it from non-selective anticholinergics that caused broader autonomic effects.
Initial clinical investigations focused on its spasmolytic potential. Piai's 1975 gastroenterology study demonstrated significant symptom reduction in irritable bowel syndrome patients, establishing prifinium bromide's therapeutic foundation [2]. The compound was subsequently marketed under various brand names including Riabal (Italy, Lebanon), Anespas (Mexico), and Fridial (Tunisia), with some formulations developed specifically for pediatric use [10]. Notably, veterinary preparations (e.g., Prifinial for dogs and cats) were also commercialized in European markets, reflecting its broad spasmolytic applications [10].
Table 1: Early Pharmacological Profile of Prifinium Bromide
Characteristic | Experimental Findings | Significance |
---|---|---|
Primary Mechanism | Competitive muscarinic receptor antagonist [2] [5] | Selective reduction of gastrointestinal smooth muscle contraction |
Key Therapeutic Application | Irritable bowel syndrome management [2] [10] | Clinically validated in double-blind studies vs. hyoscine butylbromide |
Acute Toxicity (Mouse LD₅₀) | 330 mg/kg (oral); 11 mg/kg (IV) [4] | Established safety window for clinical development |
Formulation Diversity | Human adult/pediatric + veterinary preparations [10] | Broad applicability across age groups and species |
The synthesis of prifinium bromide (chemical name: 3-(Diphenylmethylene)-1,1-diethyl-2-methylpyrrolidinium bromide) proceeds through a multi-step quaternization process yielding a molecular weight of 386.37 g/mol (C₂₂H₂₈BrN) [1] . Initial routes involved alkylation of 3-(diphenylmethylene)-2-methylpyrrolidine with bromoethane, where reaction stoichiometry and temperature control proved critical to minimizing diethyl ether byproducts. The free base form (bp₀.₁₅ 183-185°C) was isolated prior to final quaternization, with the bromide salt crystallizing as a white to off-white solid exhibiting light sensitivity [1] .
Structural optimization studies focused on the quaternary ammonium pharmacophore and the diphenylmethylene moiety. Researchers enhanced antimuscarinic potency by maintaining the rigid aromatic system while optimizing the N-alkyl groups. Diethyl substitutions demonstrated superior spasmolytic activity to dimethyl or dipropyl analogs in ileum relaxation assays. The methyl group at the 2-position of the pyrrolidinium ring further contributed to steric hindrance around the cationic nitrogen, enhancing receptor binding specificity [4]. Final crystallization from acetone-diethyl ether yielded pharmaceutical-grade material with consistent melting point characteristics (216-218°C) [1] .
Purification challenges were addressed through counterion screening, with bromide providing optimal crystallinity and stability. The compound exhibits limited solubility profiles – slight solubility in water and DMSO – requiring micronization for oral formulations [1] [8]. Stability specifications mandated protection from light and storage in sealed containers at room temperature to prevent degradation of the UV-sensitive conjugated system [1] .
Prifinium bromide belongs to a structurally diverse class of quaternary ammonium antimuscarinics characterized by permanent positive charges that limit CNS penetration. When compared to classical agents like glycopyrronium bromide (molecular weight 398.3 g/mol) and scopolamine butylbromide (440.4 g/mol), prifinium's intermediate molecular weight (386.4 g/mol) and balanced lipophilicity (LogP ≈ 2.1) contribute to its tissue-specific binding profile [5] [6]. Its unique structural feature – the diphenylmethylene group – creates extended hydrophobic interactions within the muscarinic receptor's transmembrane domain, as confirmed through receptor binding kinetics studies [6].
Pharmacological comparisons reveal differentiation in spasmolytic selectivity. While glycopyrronium exhibits broader anticholinergic effects, prifinium demonstrates preferential activity on colonic musculature. Magalini's 1995 endoscopic study demonstrated equivalent efficacy to hyoscine N-butylbromide in reducing procedure-related spasms, but with reduced salivary gland inhibition, indicating tissue selectivity [2]. This organ selectivity arises from its differential binding to M3 receptor subtypes predominant in gastrointestinal smooth muscle versus glandular tissues.
Table 2: Structural and Pharmacological Comparison of Quaternary Ammonium Antimuscarinics
Compound | Molecular Weight (g/mol) | Key Structural Features | Muscarinic Receptor Selectivity |
---|---|---|---|
Prifinium bromide | 386.37 | 3-(Diphenylmethylene) group; 1,1-diethyl-2-methylpyrrolidinium core [1] [5] | M2/M3 preference; gastrointestinal selectivity |
Glycopyrronium bromide | 398.3 | Cyclopentane-hydroxyl group; quinuclidinium core [6] | Pan-muscarinic; broader anticholinergic effects |
Scopolamine butylbromide | 440.4 | Tropic acid ester; scopine core [2] | M1/M3 preference; prominent glandular effects |
Oxybutynin chloride | 393.9 | Diethylaminoethyl ester; phenylcyclohexyl group | M3 selective; urinary bladder specificity |
The therapeutic classification systems reflect these distinctions. The Anatomical Therapeutic Chemical (ATC) system designates prifinium under A03AB18 ("Synthetic anticholinergics, quaternary ammonium compounds") specifically for functional gastrointestinal disorders [5] [10]. This contrasts with glycopyrronium's classification in respiratory agents (R03BB) and scopolamine derivatives in general antispasmodics (A03BA). Such specificity stems from prifinium's optimized pharmacokinetic profile including limited systemic absorption and rapid biliary excretion, minimizing extraintestinal effects while maximizing local action [2].
Table 3: ATC Classification Comparison
Compound | ATC Code | Therapeutic Category | Key Clinical Applications |
---|---|---|---|
Prifinium bromide | A03AB18 | Synthetic anticholinergics, quaternary ammonium compounds [5] [10] | Irritable bowel syndrome; endoscopic premedication |
Glycopyrronium bromide | R03BB04 | Anticholinergics for obstructive airway diseases | Chronic obstructive pulmonary disease (COPD) |
Scopolamine butylbromide | A03BA01 | Natural belladonna alkaloids, quaternary ammonium compounds | Gastrointestinal/urinary tract spasms |
Tiotropium bromide | R03BB03 | Anticholinergics for obstructive airway diseases | Chronic obstructive pulmonary disease (COPD) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0